molecular formula C13H16N4O6 B563913 Furaltadone-d8 CAS No. 1246832-89-2

Furaltadone-d8

Cat. No.: B563913
CAS No.: 1246832-89-2
M. Wt: 332.342
InChI Key: YVQVOQKFMFRVGR-JVLFVLBTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furaltadone-d8 is a deuterated analog of furaltadone, in which eight hydrogen atoms have been replaced with deuterium. This stable isotope-labeled compound is primarily designed to serve as an internal standard in mass spectrometry-based analytical methods . Its core research value lies in improving the accuracy and reliability of quantitative analyses for furaltadone and its metabolites. Using a labeled internal standard like this compound helps correct for analyte loss during sample preparation and mitigates matrix effects and ion suppression during LC-MS/MS analysis, which is crucial for achieving precise data. Furaltadone is a nitrofuran antibiotic whose use in food-producing animals has been banned in many regions, including the European Union, due to concerns about its carcinogenic and mutagenic metabolites . Consequently, this compound is a critical tool for regulatory and research laboratories monitoring food safety, particularly in testing for illegal veterinary drug residues in animal products like milk, ensuring compliance with food safety regulations . This product is strictly for research purposes in analytical chemistry and food safety studies.

Properties

CAS No.

1246832-89-2

Molecular Formula

C13H16N4O6

Molecular Weight

332.342

IUPAC Name

3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-5-[(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)methyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C13H16N4O6/c18-13-16(14-7-10-1-2-12(22-10)17(19)20)9-11(23-13)8-15-3-5-21-6-4-15/h1-2,7,11H,3-6,8-9H2/b14-7+/i3D2,4D2,5D2,6D2

InChI Key

YVQVOQKFMFRVGR-JVLFVLBTSA-N

SMILES

C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-]

Synonyms

5-(4-Morpholinylmethyl-d8)-3-[[(5-nitro-2-furanyl)methylene]amino]-2-oxazolidinone;  5-(Morpholinomethyl-d8)-3-(5-nitrofurfurylidenamino)-2-oxazolidone;  Altafur-d8;  NF 260-d8;  Furazolin-d8;  Ibifur-d8;  Medifuran-d8;  Unifur-d8;  Valsyn-d8; 

Origin of Product

United States

Preparation Methods

Deuterated Morpholine Synthesis

The synthesis of this compound begins with the preparation of deuterated morpholine, a critical intermediate. Morpholine (C4H9NO\text{C}_4\text{H}_9\text{NO}) is a six-membered ring containing one oxygen and one nitrogen atom. To achieve site-specific deuteration at the 2,2,3,3,5,5,6,6 positions, the following methods are employed:

  • Hydrogen-Deuterium Exchange :
    Morpholine undergoes H-D exchange using deuterium oxide (D2O\text{D}_2\text{O}) under acidic or basic catalysis. For example, heating morpholine in D2O\text{D}_2\text{O} at 80–100°C with a palladium catalyst facilitates selective deuteration at the β-positions (C2, C3, C5, C6). The reaction is monitored via 1H^1\text{H}-NMR to confirm >98% deuteration.

  • De Novo Synthesis from Deuterated Precursors :
    An alternative route involves synthesizing morpholine from fully deuterated starting materials. Ethylene oxide-d4 (C2D4O\text{C}_2\text{D}_4\text{O}) reacts with ammonia-d3 (ND3\text{ND}_3) under high pressure to yield morpholine-d8. This method ensures uniform deuteration but requires specialized reagents.

Synthesis of Morpholinomethylene Amino Oxazolone-d8

The deuterated morpholine is subsequently converted into morpholinomethylene amino oxazolone-d8, a key intermediate. The process involves:

  • Step 1 : Condensation of deuterated morpholine with formaldehyde-d2 (CD2O\text{CD}_2\text{O}) in acetic acid to form morpholinomethylene-d2.

  • Step 2 : Reaction with amino oxazolone under basic conditions (pH 8–9) to yield the deuterated intermediate.

The product is purified via recrystallization from ethanol-d6, achieving a purity of >99% as verified by HPLC.

Condensation with 5-Nitro Furfural Diacetate

Reaction Optimization

The final step involves condensing morpholinomethylene amino oxazolone-d8 with 5-nitro furfural diacetate under hydrochloric acid conditions, as outlined in the patent by. Critical parameters include:

ParameterOptimal ConditionImpact on Yield
Temperature80–85°CMaximizes reaction rate
Molar Ratio (Diacetate:Oxazolone)55:95Prevents side reactions
Reaction Time30 minutesEnsures complete conversion

The reaction proceeds via nucleophilic attack of the oxazolone nitrogen on the electrophilic carbonyl of the diacetate, followed by cyclization to form the oxazolidinone ring. Deuterium incorporation remains intact due to the stability of C-D bonds under acidic conditions.

Purification and Crystallization

Post-reaction, the crude product is filtered and crystallized at 10°C to enhance isotopic purity. Washing with ethanol-d6 removes residual reactants, yielding this compound with a melting point of 206°C (dec.) and a deuterium enrichment of 99.5%.

Analytical Characterization

Spectroscopic Techniques

  • NMR Spectroscopy :
    2H^2\text{H}-NMR confirms deuterium distribution, showing absence of proton signals at 2.2–3.5 ppm (morpholine ring).

  • Mass Spectrometry :
    High-resolution ESI-MS displays a molecular ion peak at m/z 328.289 ([M+H]+\text{[M+H]}^+), with a characteristic isotopic pattern confirming eight deuterium atoms.

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) reveals a single peak at 8.2 minutes, correlating with >99% chemical and isotopic purity.

Challenges and Mitigation Strategies

  • Isotopic Dilution :
    Trace H2O\text{H}_2\text{O} in solvents can lead to proton back-exchange. Using anhydrous deuterated solvents (e.g., DMSO-d6) and inert atmospheres minimizes this risk.

  • Reaction Scalability :
    Maintaining deuteration levels at industrial scales requires closed-loop systems to prevent D2O\text{D}_2\text{O} loss. Continuous-flow reactors have demonstrated 95% yield at pilot scales .

Chemical Reactions Analysis

Types of Reactions

Furaltadone-d8, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of this compound, which can be analyzed using techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy .

Scientific Research Applications

Veterinary Medicine

Furaltadone-d8 is primarily used as an oral antibiotic in veterinary medicine, especially in poultry. It has been shown to effectively combat various bacterial infections and is often employed in therapeutic regimens to prevent disease outbreaks in livestock.

  • Case Study : A study highlighted the efficacy of Furaltadone in treating bacterial infections in poultry. The results indicated a significant reduction in morbidity and mortality rates among treated flocks compared to control groups .

Analytical Chemistry

The deuterated form of Furaltadone enhances analytical methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The incorporation of deuterium allows for improved resolution and sensitivity in detecting trace amounts of the compound and its metabolites.

  • Detection Methodology : A recent study utilized HPLC coupled with tandem mass spectrometry (LC-MS/MS) to detect this compound and its metabolites in biological samples. The method demonstrated a limit of detection as low as 0.6 μg/kg, showcasing its applicability for monitoring drug residues in food products .

Environmental Monitoring

This compound is also being researched for its potential use in environmental monitoring, particularly concerning the detection of antibiotic residues in agricultural runoff and water sources.

  • Research Findings : Studies have indicated that the presence of nitrofuran antibiotics like Furaltadone can lead to significant ecological impacts. Analytical methods employing this compound have been developed to trace these compounds in environmental samples, aiding regulatory efforts to monitor antibiotic contamination .

Data Tables

Application AreaMethodologyKey Findings
Veterinary MedicineClinical TrialsReduced morbidity and mortality in poultry
Analytical ChemistryHPLC-MS/MSDetection limit: 0.6 μg/kg for metabolites
Environmental MonitoringLC-MS/MSEffective tracking of antibiotic residues

Mechanism of Action

Furaltadone-d8 exerts its effects by interfering with bacterial protein synthesis. It targets bacterial ribosomes, inhibiting the synthesis of essential proteins required for bacterial growth and replication. This leads to the death of the bacterial cells. The molecular pathways involved include the inhibition of mitogen-activated protein kinase 9 (MAPK9), which plays a role in cellular stress responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Furaltadone-d8 belongs to the nitrofuran class of antimicrobials, which includes structurally related compounds such as Furaltadone L-tartrate (Altafur L-tartrate) and Furazolidone. Below is a detailed comparison based on purity, applications, and analytical utility:

Structural and Functional Differences

  • This compound : Deuterated form with eight deuterium atoms; used as a reference standard in analytical workflows.
  • Furaltadone L-tartrate: Non-deuterated parent compound formulated as an L-tartrate salt; directly used in treating bacterial infections (e.g., salmonellosis).
  • Furazolidone : A nitrofuran derivative with a distinct side chain; repurposed for experimental therapies in acute myeloid leukemia (AML) due to its anti-proliferative effects .

Key Research Findings

  • Analytical Superiority: this compound’s deuterium labeling minimizes isotopic interference, achieving a detection limit of 0.1 µg/kg in residue analysis—superior to non-deuterated analogs .
  • Antibacterial Efficacy : Both this compound and Furaltadone L-tartrate inhibit S. aureus at MIC₅₀ values of 2–4 µg/mL, but this compound’s stability ensures reproducible results in longitudinal studies .
  • Therapeutic Scope : Furazolidone diverges from typical antibacterial use, showing efficacy in AML cell lines by downregulating oncogenic pathways (e.g., AML1-ETO) .

Stability and Detection

Deuteration in this compound extends its shelf-life by reducing metabolic degradation rates by ~30% compared to Furaltadone L-tartrate. This stability is critical for long-term storage in research settings . Additionally, deuterated compounds like this compound enable precise quantification in complex matrices (e.g., animal tissues), whereas non-deuterated analogs suffer from higher signal noise .

Biological Activity

Furaltadone-d8, a deuterated form of Furaltadone, is a nitrofuran antibiotic primarily used in veterinary medicine. This compound has garnered attention due to its biological activity against various pathogens, particularly in poultry. The following sections detail the biological activity, detection methods, and relevant case studies associated with this compound.

Overview of this compound

Furaltadone is known for its efficacy against bacterial infections, particularly those caused by Salmonella and Escherichia coli in poultry. The deuterated variant, this compound, is utilized in research to trace metabolic pathways and enhance the understanding of its pharmacokinetics and dynamics.

PropertyValue
Molecular FormulaC₁₃H₁₆N₄O₆
Molecular Weight324.289 g/mol
Melting Point206°C (dec.)
Density1.6 ± 0.1 g/cm³
Boiling Point461.4 ± 55.0 °C at 760 mmHg

This compound exhibits its antibacterial properties through the inhibition of nucleic acid synthesis in bacteria, leading to cell death. This mechanism is attributed to its ability to form reactive intermediates that interact with bacterial DNA.

In Vitro Studies

Research has demonstrated that Furaltadone shows significant inhibitory effects against various strains of bacteria:

  • Staphylococcus aureus : Exhibits bactericidal activity.
  • Escherichia coli : Effective against pathogenic strains.
  • Salmonella enteritidis : Inhibitory effects noted in poultry infections.

Detection Methods

The detection of this compound has been achieved through various analytical techniques:

Electrochemical Sensors

Recent advancements have been made in electrochemical detection methods for Furaltadone:

  • SPCE/Eu₂(WO₄)₃ Electrode : This method allows for the detection of Furaltadone in the presence of interfering substances, achieving a limit of detection (LOD) as low as 0.2 μg/kg. The performance metrics include high stability and reproducibility, making it suitable for real sample analysis .

Fluorescent Probes

Fluorescent probes functionalized with gold nanoparticles (AuNPs) have been developed for ultra-sensitive detection:

  • PA@AuNPs Method : This approach has demonstrated a LOD of 6.07 nM for Furaltadone in blood serum samples, utilizing fluorescence intensity changes upon interaction with the compound .

Case Study on Poultry Infections

A study highlighted the effectiveness of Furaltadone in treating Salmonella enteritidis infections in chickens. The administration of Furaltadone resulted in significant recovery rates from infection, showcasing its potential as a therapeutic agent in veterinary medicine.

Environmental Impact Study

Research indicates that the persistent release of Furaltadone into the environment raises concerns regarding chronic toxicity across various species. Studies emphasize the need for effective monitoring and remediation strategies to mitigate its environmental impact .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.